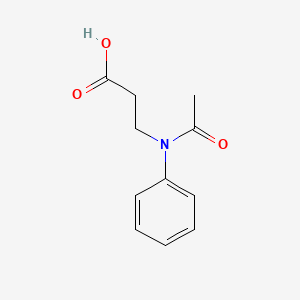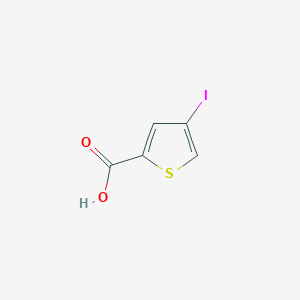
4-iodothiophene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodothiophene-2-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach is the direct iodination of thiophene-2-carboxylic acid using iodine or N-iodosuccinimide (NIS) under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
4-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-iodothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the derivative and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic Acid: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Bromothiophene-2-carboxylic Acid: Similar structure but with a bromine atom instead of iodine, leading to different electronic properties and reactivity.
2-Iodothiophene-3-carboxylic Acid: Iodine and carboxylic acid groups are positioned differently, affecting its chemical behavior and applications.
Uniqueness
4-Iodothiophene-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C5H3IO2S |
|---|---|
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
4-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H3IO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |
InChI-Schlüssel |
GSEBHZUWNMCUEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



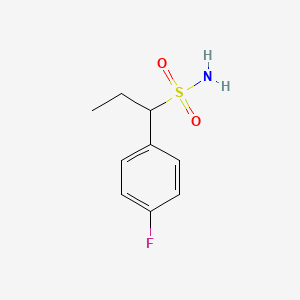
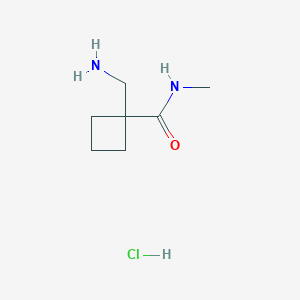
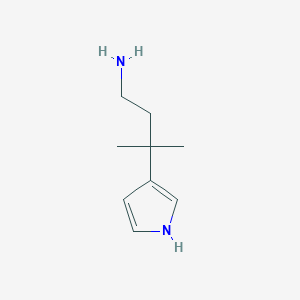
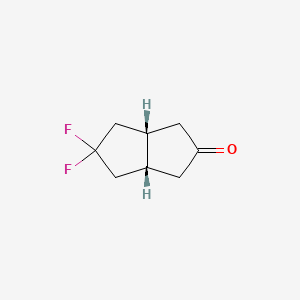
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
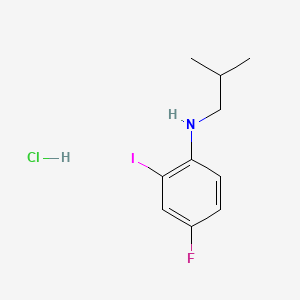



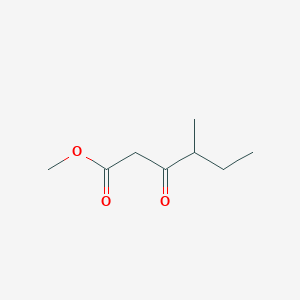
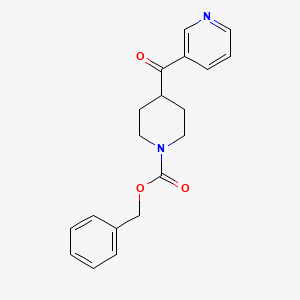
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
